methyl 3-[(cyclopentylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[(cyclopentylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline-derived compound characterized by a tetrahydroquinazoline core substituted with a cyclopentylcarbamoyl-methyl group at position 3, a sulfanylidene moiety at position 2, and a methyl carboxylate ester at position 5. The cyclopentyl group introduces steric bulk, which may influence molecular packing in crystalline states and interactions with biological targets .
Properties
IUPAC Name |
methyl 3-[2-(cyclopentylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16(23)10-6-7-12-13(8-10)19-17(25)20(15(12)22)9-14(21)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,18,21)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTZXNKLCOPYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound and Analog 1 share similar logP values (~3.4), suggesting comparable membrane permeability. Analog 2’s lower molecular weight and hydroxypropyl group may reduce logP, favoring aqueous solubility .
Hydrogen Bonding: Analog 1 and the target compound exhibit high hydrogen bond acceptor counts (10 vs. ~10), critical for crystal packing and target binding .
Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance than Analog 3’s cyclopropane or Analog 1’s planar methoxyphenyl group, which may influence conformational flexibility .
Crystallographic and Supramolecular Analysis
- Crystal Packing : Analog 1’s methoxyphenyl substituent facilitates π-π stacking, while the target compound’s cyclopentyl group may promote van der Waals interactions. Both compounds likely form layered structures stabilized by hydrogen bonds, as described in graph-set analysis .
- Software Tools : Structural refinements for these compounds likely employ SHELX (e.g., SHELXL for small-molecule refinement) and ORTEP-III for thermal ellipsoid visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
